Chemical and physical properties of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane
Chemical and physical properties of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane
An In-Depth Technical Guide to (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of the compound (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights derived from the analysis of its constituent functional groups and data from structurally related molecules.
Introduction and Structural Overview
(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane is a polyfunctionalized aromatic compound. Its structure is characterized by three key functional groups attached to a central benzene ring: a benzyloxy ether, a fluorine atom, and a methylthio (thioether) group. This unique combination of a flexible, lipophilic benzyl ether, a metabolically stable and electronically influential fluorine atom, and a versatile thioether moiety makes it an interesting scaffold for investigation in medicinal chemistry and materials science. The fluorine atom and the methylthio group are positioned ortho to each other, which can induce specific conformational preferences and influence the reactivity of the aromatic ring.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and properties of the molecule are summarized below. While experimental data for properties such as melting and boiling points are not publicly available, predicted values are provided to guide laboratory handling and characterization.
Chemical Structure and Identifiers
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(Benzyloxy)-4-fluoro-2-mercaptobenzene
-
To a stirred solution of 4-fluoro-2-mercaptophenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃) (2.0 eq).[1][2][3]
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash chromatography or used directly in the next step if sufficiently pure. The rationale for using K₂CO₃ is that it is a mild, effective base for deprotonating the phenolic hydroxyl group, which is more acidic than the thiol, allowing for selective O-benzylation.
Step 2: Synthesis of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane
-
Dissolve the crude product from Step 1 in anhydrous acetone.
-
Add a mild base such as K₂CO₃ (1.5 eq) to deprotonate the thiol.
-
Add methyl iodide (1.2 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. The S-methylation is typically rapid.
-
Once complete, filter the reaction mixture and concentrate the solvent.
-
The final product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
Spectroscopic Analysis (Predicted)
As experimental spectra are not available, the following data are predicted based on established principles of NMR spectroscopy and typical chemical shifts for the constituent functional groups.
4.1. ¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Shift (ppm) | Multiplicity | Coupling | Rationale |
| -S-CH₃ | ~2.5 | Singlet (s) | - | Aliphatic methyl adjacent to sulfur. |
| -O-CH₂-Ph | ~5.1 | Singlet (s) | - | Benzylic protons adjacent to an ether oxygen.[4][5] |
| Aromatic (Benzyl) | ~7.3 - 7.5 | Multiplet (m) | H-H | Unsubstituted phenyl group protons.[4][6] |
| Aromatic (Fluoro) | ~6.8 - 7.2 | Multiplet (m) | H-H, H-F | Protons on the substituted ring, split by each other and by the fluorine atom.[7] |
4.2. ¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Shift (ppm) | Rationale |
| -S-CH₃ | ~15 - 20 | Typical for a methyl thioether. |
| -O-CH₂-Ph | ~70 - 72 | Benzylic carbon of an ether. |
| Aromatic (C-S) | ~120 - 125 | Carbon attached to sulfur, influenced by fluorine. |
| Aromatic (C-F) | ~158 - 162 (d) | Carbon attached to fluorine, shows a large ¹JCF coupling. |
| Aromatic (C-O) | ~155 - 158 | Carbon attached to the benzyloxy group. |
| Aromatic (CH) | ~110 - 130 | Aromatic methine carbons. |
| Aromatic (ipso-Bn) | ~136 - 138 | Quaternary carbon of the benzyl ring attached to the CH₂. |
| Aromatic (Bn CH) | ~127 - 129 | Phenyl carbons of the benzyl group.[8] |
4.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift is sensitive to the electronic environment. For a fluorine atom positioned ortho to a thioether and meta to a benzyloxy group, the chemical shift can be estimated to be in the range of -115 to -130 ppm (relative to CFCl₃), likely appearing as a multiplet due to coupling with the neighboring aromatic protons.[7][9][10]
Reactivity and Stability
The molecule's reactivity is governed by its three primary functional groups.
Caption: Key reactivity pathways of the title compound.
Oxidation of the Thioether
The methylthio group is susceptible to oxidation. This is a highly valuable transformation as it allows access to the corresponding sulfoxide and sulfone, which are important functional groups in many pharmaceuticals.
-
To Sulfoxide: Treatment with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures selectively yields the sulfoxide.[11][12]
-
To Sulfone: Using two or more equivalents of m-CPBA or a stronger oxidant system like Oxone will fully oxidize the thioether to the sulfone.[11][13][14][15]
Protocol: Oxidation to Sulfone
-
Dissolve (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol/water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Oxone (2.2 eq) in water or m-CPBA (2.2 eq) in DCM portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) if m-CPBA was used, followed by extraction and purification.
Cleavage of the Benzyl Ether
The benzyloxy group is a common protecting group for phenols and can be removed under various conditions.
-
Hydrogenolysis: The most common and mildest method is catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This cleaves the C-O bond to yield the corresponding phenol and toluene.[16][17][18] This method is advantageous as it does not affect most other functional groups, although the thioether may poison some catalysts.
-
Acidic Cleavage: Strong acids can cleave the benzyl ether, but this method is harsh and may not be compatible with other functional groups.[18]
-
Oxidative Deprotection: Certain reagents can oxidatively remove the benzyl group.[19]
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the aromatic ring can potentially act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. However, for SNAr to be efficient, the ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[20][21] In this molecule, the benzyloxy and methylthio groups are weakly activating or deactivating, meaning that SNAr would likely require harsh conditions (high temperature, strong nucleophile) or catalysis.[22][23][24]
Potential Applications in Drug Development
While no specific applications for this exact molecule are documented, its structural motifs are highly relevant in medicinal chemistry.
-
Fluorinated Aromatics: The inclusion of fluorine can improve metabolic stability, binding affinity, and membrane permeability of drug candidates.
-
Aryl Thioethers and Derivatives: The thioether can be oxidized to sulfoxides and sulfones, which act as hydrogen bond acceptors and can modulate the electronic properties of the molecule. The methyl sulfone group (MeSO₂) is a common polar substituent found in over 30 approved or investigational drugs.[25]
-
Scaffolding: The overall structure can serve as a versatile building block for creating more complex molecules through modification of its functional groups.
Safety and Handling
This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. While specific toxicity data is unavailable, it should be treated as a potentially hazardous chemical.
References
-
Pearson+. (Benzyl ethers make excellent protecting groups). [Online] Available at: [Link]
-
Organic Chemistry Portal. (Benzyl Ethers - Protecting Groups). [Online] Available at: [Link]
- J&K Scientific LLC. (Benzyl Deprotection of Alcohols). (2026). [Online]
-
PubMed. (New class of 19F pH indicators: fluoroanilines). [Online] Available at: [Link]
-
ACS Publications. (Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst | The Journal of Organic Chemistry). (2023). [Online] Available at: [Link]
- Der Pharma Chemica. (Selective Oxidation of Organosulphides using m-CPBA as oxidant). [Online]
-
PMC - NIH. (Concerted nucleophilic aromatic substitution with 19F− and 18F−). [Online] Available at: [Link]
-
JoVE. (Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs). (2021). [Online] Available at: [Link]
-
ACS Publications. (Rhodium-Catalyzed Cleavage Reaction of Aryl Methyl Ethers with Thioesters | Organic Letters). (2012). [Online] Available at: [Link]
-
SpectraBase. (2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts). [Online] Available at: [Link]
-
SpectraBase. (4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts). [Online] Available at: [Link]
-
MDPI. (Metal-Free C(sp 3 )–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals). (2025). [Online] Available at: [Link]
-
PMC. (Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide). [Online] Available at: [Link]
- ACS Publications. (NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities). [Online]
- ACS GCI Pharmaceutical Roundtable. (Thiols/Methionine). [Online]
-
The Royal Society of Chemistry. (Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl F). [Online] Available at: [Link]
-
Oregon State University. (1H NMR Chemical Shifts). (2022). [Online] Available at: [Link]
-
PubMed. (Oxidation of Aryl Diphenylmethyl Sulfides Promoted by a Nonheme Iron(IV)-Oxo Complex: Evidence for an Electron Transfer-Oxygen Transfer Mechanism). (2016). [Online] Available at: [Link]
-
Common Organic Chemistry. (Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA)). [Online] Available at: [Link]
-
Organic Syntheses. (fluoromethyl phenyl sulfone). [Online] Available at: [Link]
-
Master Organic Chemistry. (Nucleophilic Aromatic Substitution: Introduction and Mechanism). (2018). [Online] Available at: [Link]
-
Atlas. (Solved: 2-Bromophenol 1-fluoro-2 nitrobenzene with K2CO3 mechanism). [Online] Available at: [Link]
-
Europe PMC. (Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea). (2016). [Online] Available at: [Link]
-
MDPI. (Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives). (2021). [Online] Available at: [Link]
-
OChemPal. (Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6.). [Online] Available at: [Link]
-
Oriental Journal of Chemistry. (Biocatalytic Oxidation of Sulfides to Sulfones). [Online] Available at: [Link]
-
PMC. (Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols). [Online] Available at: [Link]
-
ResearchGate. (Synthesis of analogs. Reagents and Conditions: (a) 2-fluorophenol,...). [Online] Available at: [Link]
- Compound Interest. (A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES). [Online]
-
ACS Publications. (Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal | Organic Letters). (2025). [Online] Available at: [Link]
-
Chemistry LibreTexts. (15.4: Nucleophilic Aromatic Substitution). (2023). [Online] Available at: [Link]
- Google Patents. (WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide).
-
Chemistry LibreTexts. (Interpreting C-13 NMR Spectra). (2023). [Online] Available at: [Link]
-
Doc Brown's Chemistry. (C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 ...). [Online] Available at: [Link]
-
Organic Syntheses. (2-hydroxythiophene). [Online] Available at: [Link]
-
PMC. (A reagent to access methyl sulfones). (2025). [Online] Available at: [Link]
- Google Patents. (US4006186A - Process for the preparation of thiophenols).
-
ResearchGate. (Synthesis of 5Alkyl(aryl)-2-alkylsulfanyl(alkoxy)-4-hydroxy-6 H -1,3-oxazin-6-ones). (2025). [Online] Available at: [Link]
-
JOCPR. (Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones). [Online] Available at: [Link]
Sources
- 1. atlas.org [atlas.org]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR [m.chemicalbook.com]
- 5. 2-Benzyloxyethanol(622-08-2) 1H NMR [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 15. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 23. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
